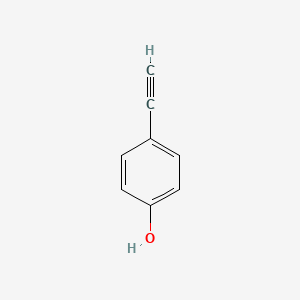

Phenol, 4-ethynyl-

CAS No.: 24979-70-2

Cat. No.: VC3713149

Molecular Formula: C8H6O

Molecular Weight: 118.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24979-70-2 |

|---|---|

| Molecular Formula | C8H6O |

| Molecular Weight | 118.13 g/mol |

| IUPAC Name | 4-ethynylphenol |

| Standard InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H |

| Standard InChI Key | HLXJEKPLQLVJGK-UHFFFAOYSA-N |

| SMILES | C#CC1=CC=C(C=C1)O |

| Canonical SMILES | C#CC1=CC=C(C=C1)O |

Introduction

Nomenclature and Identification

The compound is known by several names in chemical literature and commercial catalogs. The following table summarizes the key identifiers for Phenol, 4-ethynyl-:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-ethynylphenol |

| Common Names | 4-Ethynylphenol, 4-ethynyl-phenol, 4-Hydroxyphenylacetylene, p-ethynylphenol |

| CAS Registry Number | 2200-91-1 |

| Molecular Formula | C₈H₆O |

| Molecular Weight | 118.13 g/mol |

| InChI | InChI=1S/C8H6O/c1-2-7-3-5-8(9)6-4-7/h1,3-6,9H |

| InChIKey | HLXJEKPLQLVJGK-UHFFFAOYSA-N |

| Canonical SMILES | C#CC1=CC=C(C=C1)O |

The compound was first cataloged on August 8, 2005, with recent updates to its chemical information as of October 21, 2023 .

Physical and Chemical Properties

Phenol, 4-ethynyl- demonstrates distinctive physical properties that influence its handling and applications. The following table provides a comprehensive overview of its physical and chemical characteristics:

| Property | Value |

|---|---|

| Physical State | Clear yellow liquid |

| Density | 1.12 g/cm³ |

| Boiling Point | 216.2°C at 760 mmHg |

| Flash Point | 97°C |

| Vapor Pressure | 0.0968 mmHg at 25°C |

| Refractive Index | 1.589 |

| Solubility | Variable in organic solvents |

The compound exhibits a unique chemical profile due to the presence of both the hydroxyl group (-OH) attached to the benzene ring and the ethynyl group (-C≡C-) at the para position of the phenolic structure . This arrangement creates an interesting interplay between electronic effects, as the electron-donating hydroxyl group influences the reactivity of the ethynyl moiety.

Chemical Reactions and Behavior

The chemical behavior of Phenol, 4-ethynyl- is dominated by the interplay between the electron-donating hydroxyl group and the reactive ethynyl moiety. This creates unique reaction patterns that distinguish it from simpler phenols or acetylenes.

Applications and Research Findings

Phenol, 4-ethynyl- has found applications in various areas of chemical research and materials science due to its unique structure and reactivity.

Biological Applications

The compound serves as a fluorogenic and chromogenic probe for bacterial enzymes, making it valuable in biological research and diagnostics . The acetylenic functionality provides a reactive handle that can be modified for various detection strategies.

Materials Science Applications

The cyclotrimerization products of Phenol, 4-ethynyl- have been applied in molecular beam electron resists and in the synthesis of polycyclic aromatic hydrocarbons . These applications leverage the ability of the compound to form well-defined, rigid molecular architectures through controlled polymerization pathways.

Polymer Chemistry

Recent research has explored the incorporation of ethynylphenyl groups into polymer systems. For example, ethynyl phenyl azo phenol-biphenylene resin (EPABN) represents a novel addition-cure phenolic resin that incorporates ethynylphenyl functionalities . The ethynyl groups in these systems can undergo various polymerization reactions, including:

-

Trimerization reactions

-

Glazer coupling reactions

-

Strauss coupling reactions

-

Diels-Alder reactions

-

Addition polymerization

These diverse reaction pathways allow for the creation of complex molecular architectures with enhanced thermal and mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume